molecular formula C12H13BrClNO3 B5855405 2-(2-Bromo-4-chlorophenoxy)-1-morpholinoethanone

2-(2-Bromo-4-chlorophenoxy)-1-morpholinoethanone

Cat. No.: B5855405
M. Wt: 334.59 g/mol
InChI Key: AJHAHFAMSCFLBT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-1-morpholinoethanone is an organic compound that features a bromine and chlorine substituted phenoxy group attached to a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-morpholinoethanone typically involves the reaction of 2-bromo-4-chlorophenol with morpholine and an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-1-morpholinoethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-1-morpholinoethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the morpholinoethanone moiety, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3/c13-10-7-9(14)1-2-11(10)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHAHFAMSCFLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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